(5E)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5E)-5-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule featuring a triazolo-thiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-thiazole core, followed by the introduction of the hexyl and methoxy substituents. Common reagents used in these reactions include various alkyl halides, methoxybenzaldehyde, and thiosemicarbazide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl ring and the triazolo-thiazole core.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
(5E)-5-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
(5E)-5-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: is unique due to its triazolo-thiazole core structure and the specific substituents attached to it. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C18H21N3O3S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(5E)-5-[(4-hexoxy-3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H21N3O3S/c1-3-4-5-6-9-24-14-8-7-13(10-15(14)23-2)11-16-17(22)21-18(25-16)19-12-20-21/h7-8,10-12H,3-6,9H2,1-2H3/b16-11+ |
InChI Key |
KAYWRNFGOQWACY-LFIBNONCSA-N |
Isomeric SMILES |
CCCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC=N3)S2)OC |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC=N3)S2)OC |
Origin of Product |
United States |
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